2-Fluoro-4-biphenylsulfonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-biphenylsulfonylchloride is an organic compound with the molecular formula C12H8ClFO2S It is a derivative of biphenyl, where a fluorine atom is substituted at the 2-position and a sulfonyl chloride group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-biphenylsulfonylchloride typically involves the sulfonylation of 2-fluorobiphenyl. One common method is the reaction of 2-fluorobiphenyl with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-biphenylsulfonylchloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as an electrophile.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols or thiols.
Biphenyl Derivatives: Formed through coupling reactions.
Scientific Research Applications
2-Fluoro-4-biphenylsulfonylchloride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Chemical Biology: The compound is used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Medicinal Chemistry: The compound is investigated for its potential as a precursor to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-biphenylsulfonylchloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
4-Biphenylsulfonylchloride: Lacks the fluorine atom, making it less reactive in certain reactions.
2-Fluorobiphenyl: Lacks the sulfonyl chloride group, limiting its reactivity towards nucleophiles.
4-Fluorobiphenylsulfonylchloride: The fluorine atom is at a different position, affecting its reactivity and steric properties.
Uniqueness
2-Fluoro-4-biphenylsulfonylchloride is unique due to the presence of both the fluorine atom and the sulfonyl chloride group
Properties
Molecular Formula |
C12H8ClFO2S |
---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
3-fluoro-4-phenylbenzenesulfonyl chloride |
InChI |
InChI=1S/C12H8ClFO2S/c13-17(15,16)10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H |
InChI Key |
BDAQHLRPAUPBNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)S(=O)(=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.